molecular formula C19H20ClN3O2S B2384390 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1040646-30-7

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No. B2384390
M. Wt: 389.9
InChI Key: GQZVINJATWFISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazo[2,1-b]thiazole . It’s part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .


Synthesis Analysis

The compound was designed and synthesized as part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . The synthesis involved a combination with piperazine and various 1,2,3 triazoles .

Scientific Research Applications

  • 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole Derivatives :

    • Application: These derivatives were synthesized from 6-(4-bromophenyl)-imidazo thiazole-3-acetic acid hydrazide .
    • Method: The synthesis involved the reaction of 6-(4-bromophenyl)-imidazo thiazole-3-acetic acid hydrazide with different alkyl/aryl isothiocyanates .
    • Results: The structures of the title compounds were established by spectral data .
  • 3-(4-CHLOROPHENYL)IMIDAZO[2,1-B]THIAZOLE-6-CARBOXYLIC ACID ETHYL ESTER :

    • Application: This compound is used in chemical synthesis .
    • Method: The details of the synthesis method are not provided .
    • Results: The compound has been characterized by its physical and chemical properties .
  • [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine :

    • Application: This compound is used in chemical synthesis .
    • Method: The details of the synthesis method are not provided .
    • Results: The compound has been characterized by its physical and chemical properties .
  • 4-[[(6-phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl) acetyl]amino]-4-aza-1-thiaspiro[4.5]decan-3-ones :

    • Application: These compounds were synthesized from 2a-h .
    • Method: The synthesis involved the reflux of 2a-h with thioglycolic or thiolactic acid .
    • Results: The structures of the title compounds were established by spectral data (IR, 1H-NMR, 13C-NMR and EIMS (Electron Impact Mass Spectrometry)) .
  • Benzo-[d]-imidazo-[2,1-b]-thiazole and Imidazo-[2,1-b]-thiazole Carboxamide Triazole Derivatives :

    • Application: These derivatives were designed, synthesized, and evaluated as antimycobacterial agents .
    • Method: Four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles .
    • Results: The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
  • (3- (4-ETHOXY-PH)-5-PHENYL-IMIDAZO (2,1-B)THIAZOL-6-YL)-PH-METHANONE, HYDROBROMIDE :

    • Application: This compound is used in chemical synthesis .
    • Method: The details of the synthesis method are not provided .
    • Results: The compound has been characterized by its physical and chemical properties .
  • 6-(1H-1,2,3-Triazol-4-yl)imidazo[2,1-b]thiazoles :

    • Application: These derivatives were synthesized and evaluated as antimycobacterial agents .
    • Method: The synthesis involved Claisen–Schmidt reaction of the active methylene compounds such as pyrazol-5-one, 1,3-indandione and benzoylaceteonitrile, with imidazo[2,1-b]thiazol-5-aldehydes in basic medium .
    • Results: Both compounds 9a and 9b showed antitumor activity comparable to that of positive control (Doxorubicin®). Also, the antimicrobial activities of novel compounds were evaluated. Amongst the tested compounds 9a, 9b, and 10 exhibited excellent antimicrobial activity .
  • 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid :

    • Application: This compound is used in chemical synthesis .
    • Method: The details of the synthesis method are not provided .
    • Results: The compound has been characterized by its physical and chemical properties .

properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(oxolan-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c20-14-5-3-13(4-6-14)17-11-23-15(12-26-19(23)22-17)7-8-18(24)21-10-16-2-1-9-25-16/h3-6,11-12,16H,1-2,7-10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZVINJATWFISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.